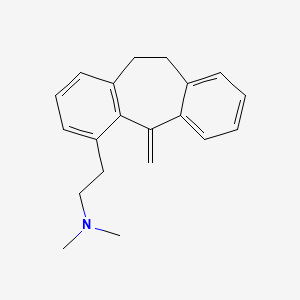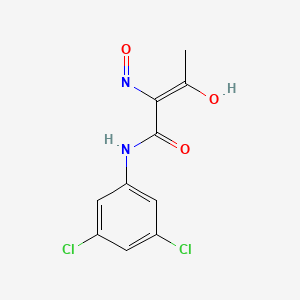
(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE: is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorophenyl group, a hydroxyimino group, and an oxo-butyric acid amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE typically involves the reaction of 3,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, oxo derivatives, and substituted phenyl compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical assays and drug discovery .
Medicine: In medicine, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE is being investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory and anticancer properties, with ongoing research exploring its efficacy and safety in clinical settings .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- N-(3,5-DICHLORO-PHENYL)-2-PHENYL-ACETAMIDE
- 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide
- 3,5-Dichlorophenyl isothiocyanate
Comparison: Compared to these similar compounds, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the hydroxyimino group allows for specific interactions with biological targets that are not possible with the other compounds .
Propiedades
Fórmula molecular |
C10H8Cl2N2O3 |
|---|---|
Peso molecular |
275.08 g/mol |
Nombre IUPAC |
(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-5(15)9(14-17)10(16)13-8-3-6(11)2-7(12)4-8/h2-4,15H,1H3,(H,13,16)/b9-5+ |
Clave InChI |
IGTQUBKGBYENIK-WEVVVXLNSA-N |
SMILES isomérico |
C/C(=C(/C(=O)NC1=CC(=CC(=C1)Cl)Cl)\N=O)/O |
SMILES canónico |
CC(=C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


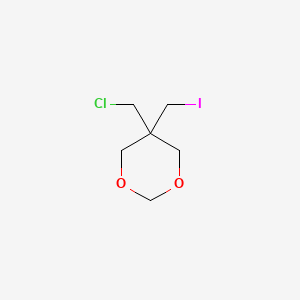
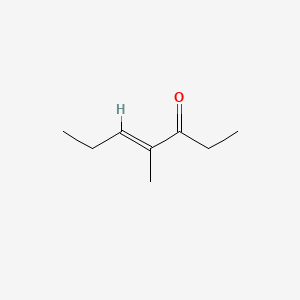
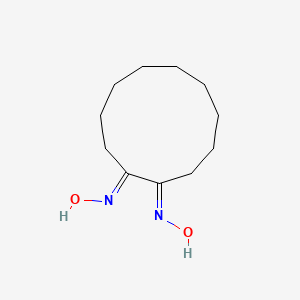
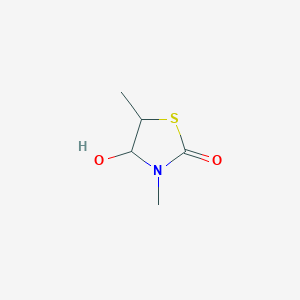
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
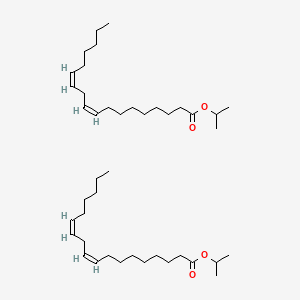
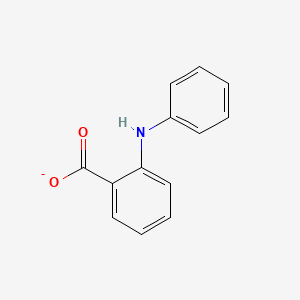
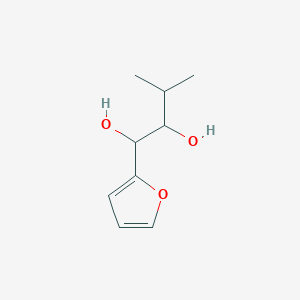
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
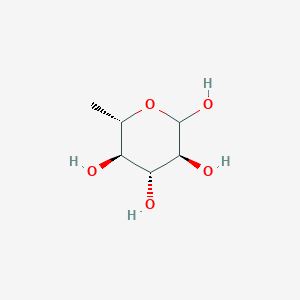
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
